molecular formula C11H16N4O2S B15096641 6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B15096641
M. Wt: 268.34 g/mol
InChI Key: ABMWDLPHYBSTAQ-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-thiol with 2-bromoethyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazolopyrimidine derivatives.

Scientific Research Applications

6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Triazolopyrimidine derivatives: Compounds with variations in the substituents on the triazole and pyrimidine rings.

Uniqueness

6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl and propylthio groups contribute to its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

6-(2-hydroxyethyl)-5-methyl-2-propylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C11H16N4O2S/c1-3-6-18-11-13-10-12-7(2)8(4-5-16)9(17)15(10)14-11/h16H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

ABMWDLPHYBSTAQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=NC(=C(C(=O)N2N1)CCO)C

Origin of Product

United States

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